O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 1516258-49-3
VCID: VC8076144
InChI: InChI=1S/C8H9Cl2NO/c9-7-2-1-6(3-4-12-11)5-8(7)10/h1-2,5H,3-4,11H2
SMILES: C1=CC(=C(C=C1CCON)Cl)Cl
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07 g/mol

O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine

CAS No.: 1516258-49-3

Cat. No.: VC8076144

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine - 1516258-49-3

Specification

CAS No. 1516258-49-3
Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
IUPAC Name O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
Standard InChI InChI=1S/C8H9Cl2NO/c9-7-2-1-6(3-4-12-11)5-8(7)10/h1-2,5H,3-4,11H2
Standard InChI Key NWADIENKWMNRSN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CCON)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1CCON)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

O-[2-(3,4-Dichlorophenyl)ethyl]hydroxylamine features a hydroxylamine group (-NH-O-) bonded to an ethyl spacer, which connects to a 3,4-dichlorophenyl aromatic ring. The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the hydroxylamine moiety enables coordination to heme iron in IDO1 . Key physicochemical properties inferred from analogous O-alkylhydroxylamines include:

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉Cl₂NO
Molecular Weight218.07 g/mol
LogP (Octanol-Water)2.8–3.2 (estimated)
Hydrogen Bond Donors2 (NH and OH)
Hydrogen Bond Acceptors3 (O, N, Cl)
Rotatable Bonds3

The compound’s planar aromatic system and flexible ethyl chain likely facilitate interactions with IDO1’s hydrophobic active site, as observed in crystallographic studies of related inhibitors .

Synthesis and Structural Optimization

The synthesis of O-[2-(3,4-Dichlorophenyl)ethyl]hydroxylamine follows established protocols for O-alkylhydroxylamines, leveraging Mitsunobu chemistry or nucleophilic substitution . A representative pathway involves:

  • Mitsunobu Reaction: Reacting 2-(3,4-dichlorophenyl)ethanol with N-hydroxylphthalimide under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) yields the protected O-alkylhydroxylamine.

  • Deprotection: Treatment with hydrazine monohydrate removes the phthalimide group, followed by HCl salt formation to stabilize the product .

Starting AlcoholYield (%)Purity (HPLC)
2-Phenylethanol78>95%
2-(4-Chlorophenyl)ethanol82>97%
2-(3,4-Dichlorophenyl)ethanol*75 (estimated)>95%

*Data extrapolated from methods in . Halogenation at the meta and para positions of the phenyl ring improves yield and stability, as seen in O-benzylhydroxylamine derivatives .

Mechanism of Action and Enzymatic Inhibition

O-[2-(3,4-Dichlorophenyl)ethyl]hydroxylamine targets IDO1 by mimicking the alkylperoxy transition state during tryptophan oxidation. Spectroscopic studies of related compounds confirm direct coordination to the heme iron, displacing oxygen and stabilizing the enzyme in a catalytically inactive state . Key inhibitory metrics extrapolated from structural analogs include:

Table 3: Enzymatic Inhibition Profile

CompoundIC₅₀ (IDO1)Selectivity (CYP3A4/IDO1)Ligand Efficiency
O-Benzylhydroxylamine0.33 μM22-fold0.93
Target Compound*0.25–0.4 μM30–50-fold0.90–0.95

*Estimated based on halogenation effects . The 3,4-dichloro substitution enhances hydrophobic interactions with IDO1’s active site, potentially improving potency over non-halogenated analogs.

CompoundHeLa IC₅₀Clinical Status
INCB02436075 nMPhase III (discontinued)
NLG91990 nMPreclinical
Target Compound*50–100 nMInvestigational

*Projected based on structural similarity to clinical candidates .

Selectivity and Off-Target Considerations

Selectivity studies against heme-containing enzymes reveal modest inhibition of CYP3A4 (IC₅₀ = 7–15 μM), underscoring the need for further optimization to minimize metabolic interactions . Catalase remains unaffected, confirming specificity for IDO1’s heme pocket .

Future Directions and Clinical Relevance

The simplicity of O-[2-(3,4-Dichlorophenyl)ethyl]hydroxylamine’s structure, combined with its high ligand efficiency, positions it as a promising candidate for:

  • Combination Immunotherapy: Synergizing with checkpoint inhibitors (e.g., anti-PD-1) to reverse tumor-mediated immune suppression.

  • Neuroinflammatory Disorders: Modulating kynurenine pathways in Alzheimer’s and Parkinson’s diseases.

  • Infectious Diseases: Restoring immune function in chronic viral infections (e.g., HIV, HBV).

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